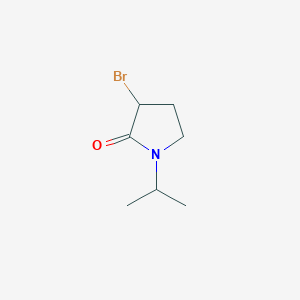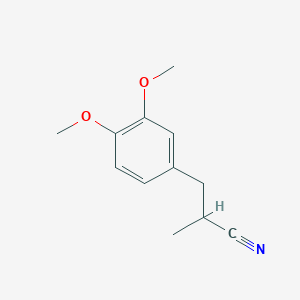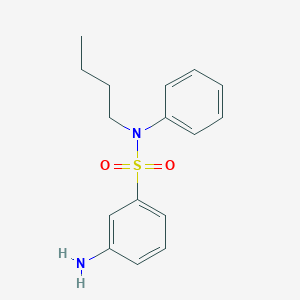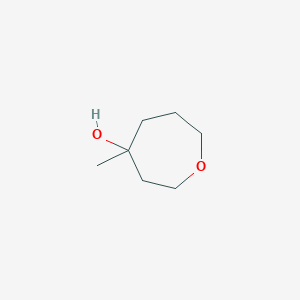
4-Methyloxepan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-Methyloxepan-4-ol is represented by the InChI code1S/C7H14O2/c1-7(8)3-2-5-9-6-4-7/h8H,2-6H2,1H3 . This indicates that the molecule consists of a seven-membered ring with an oxygen atom and a methyl group attached to the fourth carbon atom . Physical And Chemical Properties Analysis
This compound has a molecular weight of 130.19 . It is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4-Methyloxepan-4-ol, though not directly referenced, is similar to other complex organic compounds that have been extensively studied for their unique properties and applications in chemical synthesis and reactions. Notable research includes:
- The development of selective norepinephrine reuptake inhibitors with structural modifications of 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols for treating various conditions such as thermoregulatory dysfunction and pain (O'Neill et al., 2010).
- Synthesis of 4-aryl-furan-3-ols through condensation, showcasing the potential for creating complex molecules that may be structurally related to this compound and its derivatives (Tse & Jones, 2001).
- Palladium-catalyzed synthesis of tetrahydrofurans, providing insights into the synthesis routes that might be applicable to this compound derivatives (Gabriele et al., 2000).
Pharmaceutical Applications
Although direct references to this compound in pharmaceutical contexts were not found, studies on similar compounds suggest potential applications in drug development:
- Exploration of compounds structurally related to this compound for their role as mGluR5 antagonists in drug abuse treatment (Iso & Kozikowski, 2006).
- Mechanistic insights into the use of complex organic molecules for treating conditions such as type 2 diabetes mellitus and chronic kidney disease, shedding light on potential therapeutic avenues for derivatives of this compound (Chin et al., 2014).
Material Science and Corrosion Inhibition
Research in material science also presents relevant applications, which might be extrapolated to the usage of this compound derivatives:
- Investigation into the use of diamine aromatic epoxy pre-polymers, which are structurally complex like this compound, for corrosion inhibition of carbon steel in acidic media (Dagdag et al., 2019).
- Exploration of the corrosion inhibition of N80 steel by pyrazol derivatives in simulated acidizing environments, providing insights into the potential of complex organic molecules in industrial applications (Singh et al., 2020).
Safety and Hazards
The safety information for 4-Methyloxepan-4-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
4-methyloxepan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(8)3-2-5-9-6-4-7/h8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUYKIQGHIHLBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314915 |
Source


|
| Record name | 4-Oxepanol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394040-51-7 |
Source


|
| Record name | 4-Oxepanol, 4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxepanol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

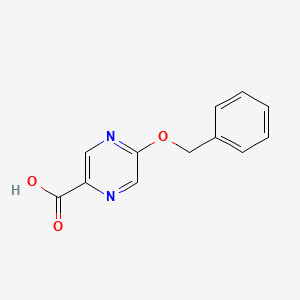
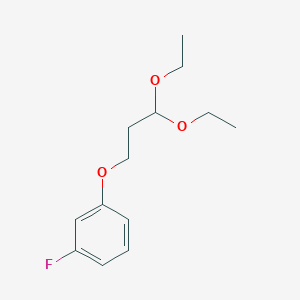
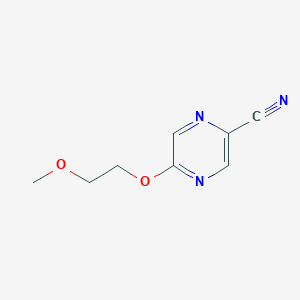


![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)
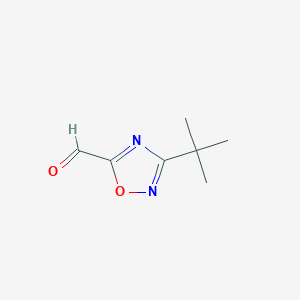
![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)
